4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
- This compound may have applications in various fields due to its unique structure.
4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- A study by Črček et al. describes a parallel solution-phase approach for synthesizing related compounds . specific methods for 4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide are not readily available.
- Industrial production methods remain undisclosed, likely due to the compound’s complexity.
Chemical Reactions Analysis
- Reactions involving this compound are not well-documented. we can infer potential reactions based on its functional groups:
Oxidation: The benzamide moiety could undergo oxidation.
Substitution: The bromine atom may participate in substitution reactions.
Amidation: Formation of the benzamide group involves amidation.
- Major products would depend on reaction conditions and reagents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are scarce. Further research is needed.
- Potential molecular targets and pathways remain speculative.
Comparison with Similar Compounds
- Similar compounds are not explicitly listed in the literature.
- we can compare its structure and reactivity to related benzamides, pyrrolidinones, and oxadiazoles.
Properties
Molecular Formula |
C19H15BrN4O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15BrN4O3/c20-14-8-6-12(7-9-14)17(26)21-19-23-22-18(27-19)13-10-16(25)24(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,21,23,26) |
InChI Key |
SDNBLSQHCSZVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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